molecular formula C16H23ClN4O3 B2842241 Tert-butyl 4-(5-chloropyrazine-2-carbonyl)-2,2-dimethylpiperazine-1-carboxylate CAS No. 2402838-43-9

Tert-butyl 4-(5-chloropyrazine-2-carbonyl)-2,2-dimethylpiperazine-1-carboxylate

Cat. No.: B2842241
CAS No.: 2402838-43-9
M. Wt: 354.84
InChI Key: YSYQPPQDZGUXJX-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-chloropyrazine-2-carbonyl)-2,2-dimethylpiperazine-1-carboxylate is a chemical compound with a complex molecular structure It belongs to the class of piperazine derivatives and is characterized by its chloropyrazine moiety and tert-butyl ester group

Preparation Methods

The synthesis of tert-butyl 4-(5-chloropyrazine-2-carbonyl)-2,2-dimethylpiperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the core piperazine structure. One common synthetic route includes the following steps:

  • Formation of Piperazine Derivative: : The piperazine ring is synthesized through a cyclization reaction of appropriate diamines.

  • Chlorination: : The piperazine derivative undergoes chlorination to introduce the 5-chloropyrazine moiety.

  • Carbonylation: : The chlorinated piperazine is then subjected to carbonylation to form the pyrazine-2-carbonyl group.

  • Esterification: : Finally, the carboxylic acid group is esterified with tert-butanol to yield the tert-butyl ester derivative.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity. The reaction conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

Tert-butyl 4-(5-chloropyrazine-2-carbonyl)-2,2-dimethylpiperazine-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be performed to reduce the chloropyrazine moiety.

  • Substitution: : Substitution reactions at the piperazine ring or the chloropyrazine group can be carried out using different reagents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

This compound has several scientific research applications, including:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

  • Biology: : The compound has been investigated for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: : Research has explored its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: : It is used in the production of various chemical products and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism by which tert-butyl 4-(5-chloropyrazine-2-carbonyl)-2,2-dimethylpiperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes.

Comparison with Similar Compounds

Tert-butyl 4-(5-chloropyrazine-2-carbonyl)-2,2-dimethylpiperazine-1-carboxylate can be compared with other similar compounds, such as:

  • Tert-butyl 4-(5-chloropyrazine-2-carbonyl)piperazine-1-carboxylate: : This compound differs in the presence of the dimethyl group on the piperazine ring.

  • Tert-butyl 4-(5-chloropyrazine-2-carbonyl)-1,4-diazepane-1-carboxylate:

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct reactivity and biological activity.

Properties

IUPAC Name

tert-butyl 4-(5-chloropyrazine-2-carbonyl)-2,2-dimethylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN4O3/c1-15(2,3)24-14(23)21-7-6-20(10-16(21,4)5)13(22)11-8-19-12(17)9-18-11/h8-9H,6-7,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSYQPPQDZGUXJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCN1C(=O)OC(C)(C)C)C(=O)C2=CN=C(C=N2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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